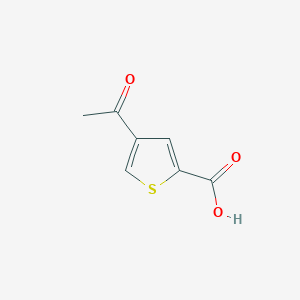

4-Acetylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-acetylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-4(8)5-2-6(7(9)10)11-3-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGMOSFVNZUTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522896 | |

| Record name | 4-Acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-23-1 | |

| Record name | 4-Acetyl-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88105-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetylthiophene 2 Carboxylic Acid and Its Structural Analogues

Direct Synthetic Routes to 4-Acetylthiophene-2-carboxylic Acid

Direct routes focus on creating the 2,4-substitution pattern through oxidative and functionalization strategies on thiophene-based precursors.

A common strategy for creating a thiophenecarboxylic acid is the oxidation of a suitable precursor, such as an alkyl or acyl side chain.

A notable example of selective oxidation is found in the synthesis of the structural analogue, 5-carboxy-2-acetylthiophene. This process involves the oxidation of 5-acetyl-2-thienylacetic acid. google.com In this reaction, the methylene (B1212753) group of the acetic acid side chain is selectively oxidized to a carboxylic acid, leaving the acetyl group and the thiophene (B33073) ring intact. google.com This method highlights a pathway to thiophenecarboxylic acids by targeting a specific side chain for oxidation while preserving other functionalities on the aromatic ring. google.com

The starting material for this transformation, 5-acetyl-2-thienylacetic acid, can be prepared by the acylation of 2-thienylacetic acid or its esters with acetic anhydride (B1165640) in the presence of an acid catalyst like phosphoric acid. google.com

The conversion of an acetyl group into a carboxylic acid is a well-established transformation that can be applied to acetylthiophene precursors. wikipedia.org One of the most common methods is the haloform reaction, where an acetylthiophene is treated with a hypohalite solution (e.g., sodium hypochlorite). acs.orggoogle.com This reaction proceeds to give the corresponding thiophenecarboxylic acid in high yields. acs.org For instance, various substituted 2-acetylthiophenes have been successfully oxidized to their respective 2-thiophenecarboxylic acids using this method. acs.org

Another approach is the direct oxidation of the acetyl group. While more vigorous conditions might be needed, reagents like nitric acid have been used to convert 2-acetylthiophene (B1664040) into thiophene-2-carboxylic acid. google.com More modern methods include catalytic liquid-phase aerobic oxidation, which has been developed for the conversion of 2-acetylthiophene (AcT) to thiophene-2-carboxylic acid (TCA). acs.org

Specific oxidizing agents are crucial for achieving high yields and selectivity in the synthesis of thiophenecarboxylic acids.

For the selective oxidation of the methylene group in 5-acetyl-2-thienylacetic acid to produce 5-carboxy-2-acetylthiophene, several specific agents have been proven effective. google.com These include chromic anhydride complexes and dichromates. google.com Chromic anhydride can be used as a complex with solvents like acetic acid or pyridine. google.com Dichromates, such as potassium dichromate and sodium dichromate, are also effective for this transformation. google.com The reaction is typically carried out in a solvent such as acetic acid, sometimes with the addition of acetic anhydride, at temperatures ranging from ambient to reflux. google.com

Hypohalites, particularly sodium hypochlorite (B82951) (NaOCl), are the reagents of choice for the haloform reaction, converting acetylthiophenes into thiophenecarboxylic acids. acs.org This reaction is generally performed by heating the acetylthiophene with a freshly prepared sodium hypochlorite solution. acs.org

The table below summarizes research findings on the oxidation of 5-acetyl-2-thienylacetic acid to its corresponding carboxylic acid. google.com

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

| CrO₃ | Acetic Acid / Acetic Anhydride | Room Temp | 76 |

| K₂Cr₂O₇ | Acetic Acid / Acetic Anhydride | Reflux | 41.3 |

This table presents data for the synthesis of the structural analogue 5-carboxy-2-acetylthiophene.

Building the target molecule from intermediates that already possess some of the required functionality is a key synthetic approach, particularly for achieving specific substitution patterns that are not accessible through direct electrophilic substitution.

The Friedel-Crafts acylation is a primary method for introducing an acetyl group onto a thiophene ring. acs.orgtsijournals.com However, the regioselectivity of this reaction is highly dependent on the substituents already present on the ring. For an unsubstituted thiophene, acylation with reagents like acetic anhydride overwhelmingly occurs at the 2-position, which is the most nucleophilic site. acs.orgtsijournals.com If a second acylation occurs, it typically adds to the 5-position, yielding 2,5-diacetylthiophene.

Directly producing a 2,4-disubstituted pattern via this method is challenging. If one starts with a 2-substituted thiophene, the directing effect of the initial substituent is paramount. A deactivating group, such as a carboxylic acid or an ester at the 2-position, directs incoming electrophiles to the 5-position. google.com For example, the Friedel-Crafts acylation of 2-thienylacetic acid methyl ester with acetic anhydride yields the 5-acetyl derivative, not the 4-acetyl isomer. google.com

This inherent regioselectivity means that obtaining this compound requires more sophisticated strategies than a simple two-step acylation-then-oxidation sequence on unsubstituted thiophene. Viable routes must rely on pre-functionalized intermediates where the 2,4-substitution pattern is established through other means. These can include multi-step sequences that construct the thiophene ring with the desired substituents in place or the regioselective metalation of specifically chosen precursors like 3-substituted thiophenes. tandfonline.comtandfonline.comacs.org

Preparations from Functionalized Thiophene Intermediates

Synthesis of Substituted this compound Derivatives

The synthesis of this compound can be achieved through methods such as the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde. smolecule.comwikipedia.org Another approach involves the carboxylation of acetylated thiophenes. smolecule.com The functionalization of the thiophene ring is crucial for creating a diverse range of derivatives with tailored properties.

Vilsmeier-Haack Reaction in Thiophene Ring Functionalization

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group onto the thiophene ring. ijpcbs.comwikipedia.org The resulting iminium ion intermediate is then hydrolyzed to yield the corresponding aldehyde. wikipedia.org

This method is highly effective for the formylation of activated thiophene substrates. organic-chemistry.org For instance, the formylation of 3-methoxybenzo[b]thiophene at moderate temperatures yields 2-formyl-3-methoxybenzo[b]thiophen, while more drastic conditions can lead to 3-chloro-2-formylbenzo[b]thiophen. rsc.org A recent study demonstrated the selective introduction of a formyl group at the C4 position of certain thiophene derivatives using the Vilsmeier-Haack-Arnold (VHA) reagent, which subsequently influenced the fluorescence properties of the resulting compounds. researchgate.net

Synthetic Approaches for Diaryl/Heteroaryl Substituted Analogues

The synthesis of diaryl and heteroaryl substituted thiophenes is of great interest for applications in materials science, particularly in the development of organic semiconductors and emitters. rsc.org Several cross-coupling reactions are employed for this purpose, with the Suzuki and Stille reactions being prominent examples. rsc.orgresearchgate.net

The Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst, has been successfully used to synthesize 3,4-bis(3,4-dimethoxyphenyl)thiophene. researchgate.net Similarly, the Stille coupling reaction provides a facile method for creating 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives. rsc.org Another effective method for synthesizing diaryl and heteroaryl sulfides involves the in situ formation of sulfenyl chlorides from thiols, which are then reacted with arylzinc reagents. acs.org This one-pot procedure is tolerant of various functional groups and has been used to prepare a range of heterocyclic diaryl thioethers. acs.org

The Fiesselmann thiophene synthesis offers a convenient route to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.orgresearchgate.net This method involves the condensation of aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base. beilstein-journals.org

Microwave-Assisted Organic Synthesis in Thiophene Derivatization

Microwave-assisted organic synthesis has emerged as a rapid, efficient, and environmentally friendly alternative to conventional heating methods. researchgate.netacs.org This technique has been successfully applied to the synthesis of various thiophene derivatives, often leading to higher yields, shorter reaction times, and a reduction in byproducts. eurekaselect.combenthamdirect.com

One notable application is the solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides, which provides a very rapid route to thiophene oligomers. researchgate.netacs.org For example, quaterthiophene and quinquethiophene have been synthesized in just 6 and 11 minutes, respectively, using this method. researchgate.net Microwave irradiation has also been employed in one-pot multicomponent reactions to synthesize a series of thiophene derivatives from alkyl bromides, aroyl or alkanoyl isothiocyanates, 1,3-dicarbonyl compounds, and secondary amines. eurekaselect.combenthamdirect.com Furthermore, the Gewald reaction, a multicomponent condensation for the synthesis of 2-aminothiophenes, has been successfully conducted under microwave-assisted and solvent-free conditions. researchgate.netresearchgate.net

Integration of Green Chemistry Principles in Thiophene Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being integrated into the synthesis of thiophene derivatives to create more sustainable and environmentally benign methodologies. nih.gov

Key green chemistry approaches in thiophene synthesis include the use of greener solvents like ethanol, employment of reusable catalysts, and the development of solvent-free reaction conditions. nih.govresearchgate.net For instance, a greener method for the synthesis of halogenated thiophenes utilizes copper(II) sulfate (B86663) pentahydrate and sodium halides in ethanol, avoiding harsh solvents and cyclizing agents. nih.gov This method has been successfully used for chloro-, bromo-, and iodocyclization reactions. nih.gov

Atom economy, a core principle of green chemistry, is maximized in reactions that incorporate the maximum number of atoms from the reactants into the final product. acs.org Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they offer a convenient and efficient route to complex thiophene derivatives in a single step, often with high atom economy. tandfonline.com

Cascade and Multi-Component Reaction Pathways for this compound Analogues

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot without the need to isolate intermediates. These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Similarly, multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued for their ability to rapidly generate molecular complexity. tandfonline.com

Several MCRs have been developed for the synthesis of thiophene derivatives. tandfonline.com For example, a three-component reaction of acetanilides, α-haloketones, and elemental sulfur can produce thiophene derivatives in good yields. tandfonline.com Another example is a four-component synthesis utilizing a zinc-based nanocatalyst. tandfonline.com

Cascade reactions have also been employed in the synthesis of complex molecules containing thiophene rings. An amine-mediated cascade reaction has been used to synthesize thiophene derivatives from thioisatins, α-bromoketones, and amines. tandfonline.com Recently, a photoinduced, palladium-catalyzed enantioselective cascade carboamidation of dienes has been developed to access chiral γ-lactams, with thiophene-containing substrates being well-tolerated. acs.org Furthermore, enzyme-catalyzed cascade reactions are being explored for the synthesis of complex, densely functionalized molecules. nih.govacs.org

Advanced Reactivity and Mechanistic Studies of 4 Acetylthiophene 2 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is central to the reactivity of 4-acetylthiophene-2-carboxylic acid, serving as a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of both the thiophene (B33073) ring and the acetyl group.

Nucleophilic acyl substitution is a characteristic class of reactions for carboxylic acids, proceeding through the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. For this compound, these reactions are fundamental for creating a wide array of derivatives, including esters, amides, acyl halides, and anhydrides. The electrophilicity of the carbonyl carbon is enhanced by the adjacent electron-withdrawing thiophene ring, making it susceptible to attack by various nucleophiles. organic-chemistry.org

Esterification of this compound can be readily achieved, most commonly through the Fischer esterification method. wikipedia.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com

The general mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.com Esters can also be synthesized from more reactive derivatives like acyl chlorides or anhydrides reacting with alcohols. chemguide.co.uklibretexts.org While specific examples for this compound are not extensively documented in readily available literature, the principles of Fischer esterification are directly applicable. For instance, reacting this compound with methanol (B129727) in the presence of sulfuric acid would be expected to produce methyl 4-acetylthiophene-2-carboxylate.

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 4-acetylthiophene-2-carboxylate |

| Ethanol | H₂SO₄ | Ethyl 4-acetylthiophene-2-carboxylate |

The synthesis of amides from this compound is a crucial transformation for the development of new chemical entities, particularly in medicinal chemistry. nih.gov The direct reaction between a carboxylic acid and an amine is generally difficult as the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100-160°C) to drive off water and form the amide bond, or by using coupling agents. libretexts.orgyoutube.com

Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate amide bond formation under milder conditions. libretexts.orgaklectures.comlibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with an amine to form the amide. libretexts.orgyoutube.com

Research has demonstrated the synthesis of various thiophene-2-carboxamide derivatives, highlighting the utility of these strategies. nih.gov For example, N-aryl substituted amides can be prepared, and their biological activities, such as antioxidant and antibacterial properties, can be evaluated. nih.gov

Table 2: Examples of Amide Derivatives

| Amine | Coupling Method | Product |

|---|---|---|

| Ammonia | Heat or DCC | 4-Acetylthiophene-2-carboxamide |

| Aniline | Acyl Chloride route | N-phenyl-4-acetylthiophene-2-carboxamide |

Acyl halides, particularly acyl chlorides, are highly reactive and valuable synthetic intermediates. They are readily prepared from this compound by reaction with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack by a chloride ion yields the acyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that are easily removed. youtube.com The resulting 4-acetylthiophene-2-carbonyl chloride is a key intermediate for synthesizing esters and amides under very mild conditions. chemguide.co.ukacs.org

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules, though this often requires high temperatures. libretexts.org A more common laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. nih.gov For instance, reacting 4-acetylthiophene-2-carbonyl chloride with the sodium salt of this compound would yield the symmetric anhydride (B1165640), 4-acetylthiophene-2-carboxylic anhydride. This anhydride has been noted as a potential side product in related reactions. acs.org

Table 3: Reagents for Acyl Halide and Anhydride Formation

| Desired Product | Reagent(s) | Byproducts |

|---|---|---|

| 4-Acetylthiophene-2-carbonyl chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl |

| 4-Acetylthiophene-2-carbonyl chloride | Phosphorus(V) chloride (PCl₅) | POCl₃, HCl |

As a carboxylic acid, this compound can donate a proton (H⁺) from its hydroxyl group in the presence of a base to form a carboxylate salt. The acidity of this proton is a key factor in its chemical behavior. The estimated pKa for the highly similar isomer, 5-acetylthiophene-2-carboxylic acid, is around 3 to 4, indicating it is a moderately strong organic acid. quinoline-thiophene.com

In the presence of common bases like sodium hydroxide (B78521) (NaOH), it readily deprotonates to form sodium 4-acetylthiophene-2-carboxylate. The equilibrium for this reaction lies far to the right.

Reaction with Strong Bases: With strong, non-nucleophilic bases such as lithium diisopropylamide (LDA), deprotonation can occur. smolecule.com For the related compound thiophene-2-carboxylic acid, treatment with LDA can lead to double deprotonation, removing both the carboxylic proton and a proton from the thiophene ring, typically at the 5-position, to form a dilithio species. wikipedia.org This creates a highly reactive intermediate that can be used to introduce other functional groups onto the thiophene ring. smolecule.com

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). wikipedia.org This reaction does not typically occur upon heating simple carboxylic acids. However, for carboxylic acids that have a carbonyl group at the β-position (beta-keto acids), decarboxylation occurs much more readily. masterorganicchemistry.com

This compound is an analogue of a β-keto acid, where the acetyl group's carbonyl is in a position that can stabilize the intermediate formed during decarboxylation. The reaction is believed to proceed through a cyclic, six-membered transition state upon heating. masterorganicchemistry.com In this transition state, the carboxyl proton is transferred to the acetyl oxygen, while the carbon-carbon bond between the carboxyl group and the thiophene ring breaks. This concerted mechanism results in the formation of an enol intermediate and the release of CO₂. masterorganicchemistry.comyoutube.com The enol intermediate then rapidly tautomerizes to the more stable keto form, yielding 2-acetylthiophene (B1664040) as the final product. This reaction often requires only mild heating. organicchemistrytutor.com

While specific studies on the decarboxylation of this compound are not prevalent, the established mechanism for β-keto acids provides a strong predictive model for its behavior under thermal conditions. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

Reactivity of the Acetyl Moiety

The acetyl group of this compound presents a site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions and Related Transformations (e.g., Aldol (B89426) Condensation Variants)

The acetyl group readily participates in condensation reactions, most notably the Claisen-Schmidt condensation, a variant of the aldol condensation. pearson.comwikipedia.org This reaction involves the base-catalyzed reaction between a ketone (in this case, the acetylthiophene derivative) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org For instance, this compound can react with various substituted benzaldehydes in the presence of a base like sodium hydroxide to form chalcone (B49325) derivatives. nih.govjetir.org These chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a wide range of biological activities. nih.govresearchgate.net

The general scheme for the Claisen-Schmidt condensation of this compound is as follows:

Scheme 1: General Claisen-Schmidt Condensation

This compound + Substituted Benzaldehyde --(Base)--> Chalcone Derivative

The reaction proceeds through the formation of an enolate from the acetylthiophene, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the chalcone. libretexts.org The specific conditions, such as the base used and the solvent, can be optimized to improve the yield of the desired chalcone. jetir.org

Derivatization through Ketone Functional Group Chemistry

Beyond condensation reactions, the ketone functional group of the acetyl moiety is a versatile handle for various derivatizations. These reactions allow for the introduction of different functional groups, leading to a wide array of novel compounds.

One common derivatization involves the reaction with hydroxylamine (B1172632) to form oximes. Another important reaction is the formation of hydrazones through condensation with hydrazine (B178648) or its derivatives. These reactions are standard transformations of the ketone functional group.

Furthermore, the acetyl group can be a precursor for the synthesis of other functional groups. For example, reduction of the ketone would yield a secondary alcohol.

The ability to modify the acetyl group through these and other ketone-specific reactions significantly expands the synthetic utility of this compound, providing access to a broad spectrum of molecules with potentially interesting chemical and biological properties. nih.govlibretexts.org

Thiophene Ring Reactivity and Electronic Effects

The thiophene ring in this compound is an aromatic system, but its reactivity is influenced by the presence of the sulfur heteroatom and the two electron-withdrawing substituents: the acetyl group and the carboxylic acid group.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609), with substitution preferentially occurring at the 2- and 5-positions (α-positions). pearson.com However, in this compound, both α-positions are already substituted. The acetyl and carboxylic acid groups are deactivating and meta-directing in benzene systems. lumenlearning.comyoutube.com In the thiophene ring, these electron-withdrawing groups also deactivate the ring towards electrophilic attack. lumenlearning.comlibretexts.org

The mechanism of EAS involves the attack of an electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.com The loss of a proton from this intermediate restores the aromaticity of the ring. masterorganicchemistry.com The presence of deactivating groups increases the activation energy for the formation of the sigma complex, thus slowing down the reaction rate. libretexts.org

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, any further electrophilic substitution would be expected to occur at the less deactivated position, which is the 5-position, although the reaction would likely require harsh conditions.

Carbon-Carbon Bond Formation via Cross-Coupling and Arylation Reactions of Thiophene Derivatives

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for forming new carbon-carbon bonds. pitt.edu For thiophene derivatives, reactions like the Suzuki-Miyaura and Heck couplings are powerful tools for arylation and vinylation. rsc.orgresearchgate.netwikipedia.org

The Suzuki-Miyaura coupling involves the reaction of a boronic acid or its ester with an organohalide in the presence of a palladium catalyst and a base. acs.orgrsc.org To utilize this reaction, this compound would first need to be converted to a halothiophene derivative, for example, by bromination. This brominated thiophene could then be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the thiophene ring. mdpi.com The Suzuki reaction is known for its mild reaction conditions and high functional group tolerance. rsc.orgrsc.org

The Heck reaction couples an unsaturated halide or triflate with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as the substrate. This would allow for the introduction of various alkenyl groups at the halogenated position of the thiophene ring. acs.orgmdpi.comliverpool.ac.uk

These cross-coupling reactions provide a versatile and efficient means to construct complex molecules based on the this compound scaffold.

Investigation of Substituent Effect Transmission within the Thiophene System

The transmission of electronic effects from substituents through the thiophene ring is a subject of significant interest in physical organic chemistry. acs.org The Hammett equation, a linear free-energy relationship, is often used to quantify these effects by relating reaction rates and equilibrium constants for series of reactions involving substituted aromatic compounds. wikipedia.orgdalalinstitute.com

Studies on substituted thiophenes have shown that the transmission of substituent effects can be different from that observed in benzene derivatives. rsc.orgrsc.org The sulfur atom in the thiophene ring can influence the electronic communication between substituents. For instance, the effect of a substituent at the 4-position on a reaction center at the 2-position is transmitted through the sulfur atom and the carbon backbone.

In the case of this compound, the electron-withdrawing acetyl group at the 4-position influences the acidity of the carboxylic acid at the 2-position. This influence is a combination of inductive and resonance effects transmitted through the thiophene ring. libretexts.org Kinetic studies of reactions involving the acetyl or carboxylic acid groups in a series of 4-substituted-2-thiophenecarboxylic acids can provide quantitative data on the transmission of these electronic effects. rsc.orgrsc.orgufms.br Computational studies have also been employed to investigate the mechanisms and reactivity in substituted thiophenes, providing further insight into substituent effects. nih.govnih.gov

Data Tables

Table 1: Reactivity of the Acetyl Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Claisen-Schmidt Condensation | Substituted Benzaldehydes, Base (e.g., NaOH) | Chalcones |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oximes |

Table 2: Thiophene Ring Reactivity

| Reaction Type | Key Features |

|---|---|

| Electrophilic Aromatic Substitution | Deactivated ring due to -COOH and -COCH₃ groups. Substitution, if any, expected at the 5-position. |

| Suzuki-Miyaura Coupling | Requires conversion to a halothiophene. Couples with aryl/vinyl boronic acids. |

Derivatization Strategies and Analogue Synthesis for Expanding Chemical Space

Synthesis of Complex Heterocyclic Systems Incorporating the 4-Acetylthiophene-2-carboxylic Acid Scaffold

The dual functionality of this compound makes it an ideal starting point for the synthesis of intricate heterocyclic structures. The acetyl group can participate in condensation reactions to form new rings, while the carboxylic acid can be used as an anchor or directing group.

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, involving the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The acetyl group of this compound can serve as the required carbonyl component in this reaction. The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the methyl ketone of the thiophene (B33073) derivative to form an imine, which then cyclizes and dehydrates to yield the final quinoline (B57606) ring system. wikipedia.org

This strategy results in the formation of a 2-(4-acetylthiophene-2-yl)-quinoline-4-carboxylic acid derivative. Notably, the carboxylic acid on the thiophene ring remains intact, providing a further point for modification. A related approach involves the reaction of 2-acetyl-5-arylthiophenes with substituted isatins to produce 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids, demonstrating the robustness of the Pfitzinger reaction with thiophene-based ketones. researchgate.netosi.lv

Table 1: Pfitzinger Reaction for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Isatin | This compound | 2-(2-carboxythiophen-4-yl)-quinoline-4-carboxylic acid | Pfitzinger Reaction |

| 5-Bromoisatin | 2-Acetyl-5-phenylthiophene | 6-Bromo-2-(5-phenylthiophen-2-yl)quinoline-4-carboxylic acid | Pfitzinger Reaction |

Beyond quinolines, the functional handles of this compound can be utilized to construct a variety of other fused and bridged heterocyclic systems. Fused heterocycles are common motifs in natural products and pharmaceuticals. sioc-journal.cn General strategies often involve transition metal-catalyzed cyclizations of appropriately functionalized precursors. sioc-journal.cn

For instance, the carboxylic acid can be converted into an amide, and the acetyl group's α-position can be functionalized. Subsequent intramolecular reactions, such as an aldol (B89426) condensation or a Pictet-Spengler-type reaction, could then be employed to form a new ring fused to the thiophene core.

The synthesis of bridged ring systems represents a significant synthetic challenge. researchgate.net A plausible strategy starting from this compound could involve a multi-step sequence. First, the carboxylic acid would be converted to an ester. The acetyl group could then undergo a Wittig reaction to introduce an alkenyl chain. Subsequent modification of the ester to an aldehyde would set the stage for an intramolecular Diels-Alder reaction, creating a complex bridged system incorporating the thiophene scaffold. Such "cut-and-sew" strategies, which involve C-C bond activation and intramolecular insertion, are powerful methods for accessing diverse and complex ring scaffolds.

Design and Synthesis of Substituted Thiophene-2-carboxylic Acid Analogues

Systematic modification of the substitution pattern on the thiophene ring is a cornerstone of analogue synthesis. Starting with this compound, the two vacant positions on the thiophene ring (positions 3 and 5) can be functionalized to explore structure-activity relationships.

The introduction of aryl or heteroaryl groups onto the thiophene ring can significantly modulate a molecule's electronic and steric properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for this purpose. nih.gov To apply these methods, the this compound scaffold would first need to be halogenated, for example, at the 5-position using N-bromosuccinimide.

The resulting 5-bromo-4-acetylthiophene-2-carboxylic acid can then be coupled with a variety of aryl or heteroaryl boronic acids (in a Suzuki reaction) or organostannanes (in a Stille reaction). nih.govacs.org This approach allows for the modular and efficient installation of a wide range of substituents. For example, coupling with phenylboronic acid, pyridylboronic acid, or other heterocyclic boronic acids would yield the corresponding 5-aryl- or 5-heteroaryl-4-acetylthiophene-2-carboxylic acid derivatives. acs.org

Table 2: Suzuki Coupling for Aryl/Heteroaryl Substitution

| Thiophene Substrate | Coupling Partner | Catalyst System | Product Example |

|---|---|---|---|

| 5-Bromo-4-acetylthiophene-2-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-4-acetylthiophene-2-carboxylic acid |

| 5-Bromo-4-acetylthiophene-2-carboxylic acid | Pyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(Pyridin-3-yl)-4-acetylthiophene-2-carboxylic acid |

| 5-Bromothiophene-2-carboxamide | Hydroxyphenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄, Na₂CO₃ | 5-(Hydroxyphenyl)thiophene-2-carboxamide acs.org |

The synthesis of 2,5-disubstituted thiophenes is a common objective in drug discovery. The this compound scaffold already possesses substitution at positions 2 and 4. Further modification can be targeted at the 5-position. Electrophilic substitution reactions on the thiophene ring, such as nitration or halogenation, are heavily influenced by the directing effects of the existing acetyl and carboxyl groups. Both are deactivating groups, which would direct incoming electrophiles to the 5-position. wikipedia.org

Alternatively, a more controlled approach involves the aforementioned halogenation at the 5-position followed by a suite of transformations. For example, the 5-bromo derivative could undergo nucleophilic aromatic substitution or be converted to an organometallic species (e.g., via lithium-halogen exchange) which can then react with various electrophiles to install diverse functional groups at the 5-position. These modifications, combined with derivatization of the acetyl and carboxylic acid groups, provide access to a rich variety of structurally diverse thiophene analogues.

Precursor-Directed Biosynthetic Routes to Thiophene-Containing Compounds

Precursor-directed biosynthesis is a technique that leverages the enzymatic machinery of a microorganism to produce novel compounds. It involves feeding a synthetic, non-natural starter unit to a microbial culture that harbors a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathway. nih.gov The biosynthetic enzymes then incorporate this unnatural precursor into a growing molecular chain, resulting in the production of novel "unnatural" natural products.

While thiophene-containing natural products are relatively rare, the principles of precursor-directed biosynthesis could hypothetically be applied using this compound. Polyketide biosynthesis begins with a starter unit, typically a simple acyl-CoA like acetyl-CoA or propionyl-CoA, which is loaded onto the PKS assembly line. nih.govrsc.org It is conceivable that this compound could be converted into its coenzyme A thioester, 4-acetylthiophen-2-yl-CoA.

If an engineered PKS with a permissive loading module were employed, it could potentially accept this thiophene-based starter unit. The PKS would then catalyze the sequential addition of extender units (e.g., malonyl-CoA), leading to the formation of novel polyketides containing the this compound scaffold. This strategy represents a forward-thinking approach to generating complex and diverse thiophene derivatives that would be challenging to access through traditional chemical synthesis.

Computational Analysis of this compound Remains an Open Area of Scientific Inquiry

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused exclusively on the chemical compound this compound. Despite the existence of computational studies on related thiophene derivatives and carboxylic acids, detailed research findings and data tables for the quantum chemical properties of this particular molecule are not publicly available. Consequently, a comprehensive article structured around its specific computational chemistry, as per the requested outline, cannot be generated at this time.

While general methodologies for computational chemistry are well-established, their application to this compound has not been documented in the accessible body of scientific research. This includes a lack of specific data pertaining to its quantum chemical calculations, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, prediction of Non-Linear Optical (NLO) properties, and the influence of solvation. Similarly, no specific results from high-level ab initio molecular orbital calculations, such as G2 or G3 levels of theory, for this compound have been reported.

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential applications of molecules. For instance, DFT has become a important tool in modern computational chemistry for studying the electronic properties of molecules. nih.gov Key aspects of this type of analysis include:

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant parameter for predicting molecular reactivity, with a smaller gap generally indicating higher reactivity. gatech.edunih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are used to visualize the charge distribution within a molecule and to predict how it will interact with other species. google.com These maps are valuable for understanding electrophilic and nucleophilic attack sites.

Non-Linear Optical (NLO) Properties: The study of NLO properties is essential for the development of new materials for optoelectronic applications. Computational methods can predict these properties, guiding the synthesis of promising candidates.

Solvation Effects: The behavior of a molecule can change significantly in the presence of a solvent. Solvation models are used to simulate these effects and to provide a more realistic understanding of chemical processes in solution. nih.govresearchgate.net

Ab Initio Molecular Orbital Calculations: These are highly accurate but computationally intensive methods that can provide very reliable data on molecular properties. The G2 and G3 levels of theory, for example, are known for their high accuracy in predicting thermochemical data. researchgate.net

While the principles of these computational methods are well-documented, their specific application to this compound and the resulting data are not present in the reviewed literature. The synthesis of various thiophene carboxylic acids and their derivatives has been reported, highlighting their importance in different fields of chemistry. wikipedia.orgacs.org However, the computational characterization of the 4-acetyl substituted version remains an underexplored area of research.

The absence of such data prevents the creation of the detailed article as requested. Further experimental and theoretical studies are required to elucidate the specific computational and theoretical characteristics of this compound.

Computational Chemistry and Theoretical Investigations of 4 Acetylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Ab Initio Molecular Orbital Calculations (e.g., G2, G3 Levels)

Calculation of Enthalpies of Formation and Thermochemical Properties

Theoretical studies on the pyrolysis of thiophene (B33073) have utilized methods such as CCSD(T)/CBS, G4, and W1BD to compute the standard enthalpy changes (ΔfHΘ) for various decomposition reactions. nih.gov These methods provide a reliable framework for predicting the thermodynamic properties of substituted thiophenes. The standard enthalpy of formation, entropy, and heat capacity are crucial parameters for chemical process design and safety analysis.

For a molecule like 4-acetylthiophene-2-carboxylic acid, isodesmic and homodesmotic reactions are often employed in computational studies. These hypothetical reactions, where the number and types of bonds are conserved on both sides of the equation, allow for significant cancellation of errors in the calculations, leading to more accurate predictions of the enthalpy of formation. The thermochemical properties of simpler, well-characterized thiophene derivatives serve as building blocks in these theoretical models to derive the properties of the more complex target molecule.

Below is a table illustrating the types of thermochemical data that can be calculated for organic molecules using computational methods.

| Thermochemical Property | Description | Typical Units |

| Standard Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements. | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | The change in Gibbs free energy when one mole of a substance in its standard state is formed from its pure elements. | kJ/mol |

| Standard Entropy (S°) | The absolute entropy of a substance in its standard state. | J/(mol·K) |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by one degree Celsius. | J/(mol·K) |

Detailed Analysis of Molecular and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for analyzing the molecular and electronic structures of organic compounds. mdpi.com For this compound, DFT calculations, often using a basis set like 6-311++G(d,p), can provide a detailed picture of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

The geometry of the thiophene ring is influenced by its substituents. The electron-withdrawing nature of the acetyl and carboxylic acid groups can induce small changes in the ring's bond lengths and angles compared to unsubstituted thiophene. The planarity of the molecule, particularly the orientation of the carboxylic acid and acetyl groups relative to the thiophene ring, can also be investigated to determine the most stable conformers.

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and carboxyl groups, and regions of positive potential (electron-poor) around the hydrogen atoms. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

The table below presents typical calculated electronic properties for thiophene derivatives based on DFT studies.

| Electronic Property | Description | Typical Value Range (eV) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -3.0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3.5 to 5.0 |

Theoretical Analysis of Substituent Effects

The chemical behavior of this compound is largely dictated by the electronic effects of its substituents: the acetyl group at position 4 and the carboxylic acid group at position 2. Both of these groups are electron-withdrawing in nature, which significantly impacts the electron density distribution and reactivity of the thiophene ring.

The acetyl group exerts its electron-withdrawing effect through both induction (due to the electronegativity of the oxygen atom) and resonance (delocalization of the pi electrons of the ring onto the carbonyl group). Similarly, the carboxylic acid group is also strongly deactivating due to the resonance and inductive effects of its carbonyl and hydroxyl moieties.

These substituent effects can be quantitatively analyzed using theoretical approaches. For instance, the calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) can reveal the extent of electron withdrawal from the thiophene ring. The presence of two electron-withdrawing groups is expected to make the thiophene ring significantly more electron-deficient compared to the parent thiophene molecule.

This electron deficiency has profound implications for the molecule's reactivity. The ring becomes less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. The positions of the substituents also direct the regioselectivity of any potential reactions. Theoretical studies can model the transition states of various reactions to predict the most likely products, providing a rationale for observed reactivity patterns.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with biological targets, such as proteins. nih.gov For a molecule like this compound, which may have potential applications in drug discovery, MD simulations can provide crucial insights into its binding mode and affinity for a specific protein receptor. nih.gov

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking studies. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation algorithm then calculates the forces acting on each atom and solves Newton's equations of motion to track the positions and velocities of all atoms over time. acs.org

The output of an MD simulation is a trajectory that describes the dynamic evolution of the system. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate the stability of the binding pose. A stable RMSD suggests that the ligand remains securely bound in the active site. nih.gov

Key Interactions: The simulation can identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Conformational Changes: MD simulations can show how the protein and ligand adapt their conformations to achieve optimal binding.

For example, studies on thiophene carboxamide derivatives as anticancer agents have used MD simulations to confirm the stability of the ligand within the tubulin binding pocket. nih.gov These simulations provide a dynamic picture of the interactions that is not available from static docking models.

The following table summarizes key parameters often analyzed in MD simulation studies of ligand-protein complexes.

| MD Simulation Parameter | Description |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding of the ligand to the protein. |

In Silico Prediction of Molecular Reactivity and Site Selectivity

In silico methods are instrumental in predicting the reactivity of a molecule and the selectivity of its reaction sites without the need for extensive experimental work. For this compound, computational tools can identify the most probable locations for electrophilic and nucleophilic attacks.

Frontier Molecular Orbital (FMO) theory is a primary tool for this purpose. The distribution of the HOMO indicates the regions of the molecule most likely to act as a nucleophile (donate electrons), while the LUMO distribution highlights the areas most susceptible to nucleophilic attack (accept electrons). In this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule a better electron acceptor.

Another powerful tool is the calculation of Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron. nih.gov The Fukui function for nucleophilic attack (f+) indicates the most electrophilic sites, while the function for electrophilic attack (f-) points to the most nucleophilic sites. These indices provide a more nuanced picture of reactivity than simple atomic charges.

Conceptual DFT also provides a range of reactivity descriptors, as shown in the table below.

| Reactivity Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / (2η) | A measure of the molecule's ability to accept electrons. |

| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

For this compound, these calculations would likely predict that the carbon atoms of the carbonyl groups are highly electrophilic, while the thiophene ring itself, being electron-deficient, would be more susceptible to nucleophilic aromatic substitution than electrophilic attack.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of a carboxylic acid, the acidic proton of the carboxyl group is highly deshielded and typically appears far downfield in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding. libretexts.orglibretexts.orglibretexts.org Protons on carbons adjacent to a carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.orglibretexts.org For thiophene (B33073) derivatives, the chemical shifts of the ring protons are influenced by the electronic effects of the substituents. acs.org The protons on the thiophene ring typically appear in the aromatic region of the spectrum. The specific shifts for the two protons on the thiophene ring of 4-acetylthiophene-2-carboxylic acid would be influenced by the electron-withdrawing nature of both the acetyl and carboxylic acid groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | 7.8 - 8.2 | Doublet |

| H5 | 8.0 - 8.4 | Doublet |

| COOH | 10.0 - 13.0 | Singlet (broad) |

| CH₃ | 2.5 - 2.7 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The carbonyl carbon of a carboxylic acid is characteristically found in the range of 160-185 ppm. libretexts.orgoregonstate.eduoregonstate.edu This is slightly upfield from the carbonyl carbons of aldehydes and ketones, which appear between 180-220 ppm, due to the electron-donating effect of the adjacent oxygen atom. libretexts.orglibretexts.org The carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. publish.csiro.au The carbon attached to the acetyl group will also show a characteristic downfield shift.

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Atom | Typical Chemical Shift Range (ppm) |

|---|---|

| Carboxylic Acid Carbonyl | 160 - 185 |

| Ketone Carbonyl | 190 - 200 |

| Thiophene Ring Carbons | 125 - 150 |

| Acetyl Methyl Carbon | 20 - 30 |

The chemical shifts in thiophene derivatives can be estimated by considering the substituent chemical shifts (SCS) for substituents at the α (2/5) and β (3/4) positions. stenutz.eu The effect of a substituent on the chemical shift of the ring carbons and protons is a valuable tool for structure verification. In 2-substituted thiophenes, the C4 carbon is generally the least affected by the substituent. publish.csiro.au For a 2,5-disubstituted thiophene, the chemical shifts of the C3 and C4 carbons are influenced by both substituents, though the effects are not always strictly additive. publish.csiro.au Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to predict electrophilicity and reactivity in substituted thiophenes, which can correlate with NMR data. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. The molecular weight of this compound is 170.19 g/mol . cymitquimica.comsigmaaldrich.com In the mass spectrum of carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of an acylium ion (R-CO⁺). libretexts.org For this compound, prominent peaks corresponding to the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45) would be expected. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. libretexts.orgorgchemboulder.com This broadness is a result of hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions. orgchemboulder.com The carbonyl (C=O) stretch of a carboxylic acid gives a strong, intense band between 1760-1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by conjugation and hydrogen bonding. oregonstate.eduorgchemboulder.com For this compound, two distinct carbonyl stretching frequencies would be anticipated, one for the carboxylic acid and another for the ketone. The acetyl group's carbonyl stretch is also influenced by the solvent environment. nih.gov Additionally, C-O stretching and O-H bending vibrations are also characteristic of carboxylic acids. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 3300 - 2500 | Strong, very broad stretch |

| Aromatic C-H | 3100 - 3000 | Weak to medium stretch |

| Aliphatic C-H | 3000 - 2850 | Medium stretch |

| Ketone C=O | ~1680 | Strong stretch |

| Carboxylic Acid C=O | 1760 - 1690 | Strong stretch |

| C-O | 1320 - 1210 | Strong stretch |

| O-H Bend | 1440 - 1395 & 950 - 910 | Medium bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. Thiophene itself has an absorption maximum around 235 mµ. nii.ac.jp The presence of substituents on the thiophene ring can cause a shift in this absorption. A 2-substituent generally conjugates more strongly with the thiophene ring than a 3-substituent. nii.ac.jp Carboxylic acid derivatives typically exhibit an n→π* absorption for the carbonyl group. libretexts.org For this compound, the conjugation of both the acetyl and carboxylic acid groups with the thiophene ring would be expected to shift the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted thiophene. masterorganicchemistry.com The n→π* transition of the carbonyl group in ketones is often observed in the 270-300 nm range. masterorganicchemistry.com

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental in the analytical chemistry of this compound, enabling its separation from complex mixtures and its precise identification. These techniques are predicated on the differential partitioning of the analyte between a mobile phase and a stationary phase. nih.gov The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is determined by the analyte's properties, such as polarity, volatility, and thermal stability, as well as the specific analytical goal, be it purity assessment or analysis of volatile reaction products. ijsrtjournal.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis and purity verification of this compound. researchgate.net It is particularly well-suited for separating non-volatile compounds in a liquid mobile phase. In the context of synthesizing thiophene carboxylic acids, HPLC is instrumental for monitoring reaction progress and quantifying product purity.

Research into the synthesis of thiophene-2-carbonyl chloride (TCC) from 2-acetylthiophene (B1664040) (AcT) highlights the role of HPLC in process development. acs.org During the oxidation of AcT, HPLC is used to determine the percentage of conversion and the formation of the desired carboxylic acid product. acs.org The analysis is typically performed using reverse-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.com

The detection of this compound and related species is often accomplished using a UV detector, as the thiophene ring and carbonyl groups constitute a chromophore that absorbs ultraviolet light. mdpi.com A detection wavelength of 230 nm has been effectively used to monitor the peak integration of reaction components. acs.org The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, can be adjusted to optimize the separation of the carboxylic acid from starting materials and impurities. sielc.com

Table 1: Illustrative HPLC Parameters for Thiophene Carboxylic Acid Analysis

| Parameter | Condition | Rationale |

| Column | Reverse-Phase C18 | Provides effective separation for moderately polar compounds like thiophene carboxylic acids. |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | The organic/aqueous mixture allows for gradient or isocratic elution, while the acid suppresses the ionization of the carboxylic acid group for better peak shape. sielc.com |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate that balances analysis time with separation efficiency. mdpi.com |

| Detector | UV-Vis Detector | Wavelength set to ~230 nm for optimal detection of the thiophene moiety. acs.org |

| Column Temp. | Ambient to 40 °C | Controlled temperature ensures reproducible retention times. nih.gov |

This method allows for the quantification of purity by comparing the area of the main peak corresponding to this compound against the areas of any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. walshmedicalmedia.com It is the method of choice for the analysis of volatile and semi-volatile compounds that are thermally stable. nih.gov While this compound itself is not typically volatile enough for direct GC analysis without derivatization, GC-MS is invaluable for identifying volatile impurities, precursors, or side products associated with its synthesis. researchgate.net

For instance, during the acylation of thiophene to produce 2-acetylthiophene, a key precursor, GC-MS is employed to identify volatile side products. acs.org One such identified impurity is 3-acetylthiophene (B72516), the formation of which has been previously described. acs.org The identification is achieved by separating the volatile components in the GC column, followed by their ionization and fragmentation in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison to spectral libraries. core.ac.uk

The analysis of volatile products from reactions involving thiophene derivatives is crucial for understanding reaction mechanisms and controlling product quality. mdpi.com For example, the decarboxylation of a thiophene carboxylic acid could lead to volatile thiophene derivatives, which would be readily detectable by GC-MS. researchgate.net

Table 2: Application of GC-MS in the Analysis of Thiophene Derivatives

| Analytical Target | GC-MS Role | Example Findings |

| Reaction Side Products | Identification of volatile isomers and byproducts. | Detection of 3-acetylthiophene during the synthesis of 2-acetylthiophene. acs.org |

| Starting Material Purity | Quantification of volatile impurities in precursors like thiophene. | Removal of nonaromatic sulfur impurities from thiophene, verified by GC-MS. acs.org |

| Degradation Products | Analysis of volatile compounds formed from the breakdown of the main product. | Hypothetical analysis of decarboxylation products. researchgate.net |

Applications in Advanced Chemical Systems and Materials Science

Building Blocks for Complex Organic Architectures

The inherent reactivity of its functional groups allows 4-acetylthiophene-2-carboxylic acid to serve as a fundamental building block in the synthesis of more complex organic molecules. The carboxylic acid group can readily undergo esterification or amidation reactions, while the acetyl group provides a site for various condensation and carbon-carbon bond-forming reactions. This dual reactivity enables chemists to construct elaborate molecular frameworks with specific functionalities and three-dimensional arrangements.

Precursors for Diverse Heterocyclic Compound Synthesis

This compound is a key precursor in the synthesis of a wide array of heterocyclic compounds. The thiophene (B33073) core itself is a crucial heterocycle in many biologically active molecules and functional materials. The acetyl and carboxylic acid groups on the thiophene ring can be chemically transformed to facilitate the formation of new rings, leading to the creation of fused heterocyclic systems or thiophene derivatives with other heterocyclic moieties.

For instance, the acetyl group can participate in cyclization reactions, such as the Pfitzinger reaction, to form quinoline-based structures. researchgate.net The reaction of 2-acetylthiophene (B1664040) with arenediazonium chlorides can yield 2-acetyl-5-arylthiophenes, which are precursors to 2-(5-aryl-2-thienyl)-4-quinolinecarboxylic acids. researchgate.netosi.lv Additionally, the Vilsmeier-Haack reaction can be employed on acetophenone (B1666503) derivatives to create β-aryl-β-chloroacroleins, which then undergo cyclization to form 5-aryl-2-acetylthiophenes. mdpi.com

Exploration in Polymer Chemistry and Functional Materials

The properties of this compound make it a valuable monomer or precursor in the field of polymer chemistry and for the creation of functional materials with specific electronic, optical, or mechanical properties.

Development of Organic Semiconductors

The thiophene ring is a well-known electron-rich aromatic system that facilitates charge transport, a critical property for organic semiconductors. Incorporating this compound into polymer chains or as a component in smaller organic molecules can enhance their semiconducting behavior. The presence of the acetyl and carboxylic acid groups allows for further modification and tuning of the electronic properties of the resulting materials, which can lead to improved performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Synthesis of Materials with Tailored Electronic and Mechanical Properties

The ability to modify both the carboxylic acid and acetyl groups of this compound provides a pathway to fine-tune the properties of resulting materials. For example, polymerization through the carboxylic acid group can lead to polyesters or polyamides with the thiophene unit in the backbone. The acetyl group can be used to crosslink polymer chains, thereby altering the mechanical strength and thermal stability of the material. This versatility allows for the rational design and synthesis of polymers with a desired combination of electronic conductivity, processability, and mechanical robustness.

Precursors for Fluorescent Materials and Dyes

Thiophene-containing compounds often exhibit interesting photophysical properties, including fluorescence. The extended π-conjugated system of the thiophene ring, which can be further extended through reactions involving the acetyl group, is responsible for the absorption and emission of light. By chemically modifying this compound, it is possible to synthesize novel fluorescent dyes and materials. The wavelength and intensity of the fluorescence can be tuned by altering the substituents on the thiophene ring, making these materials suitable for applications in sensing, imaging, and optoelectronic devices.

Research into Corrosion Inhibition Mechanisms

Thiophene derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.nettsijournals.com The mechanism of inhibition is generally attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier that slows down the corrosion process.

The this compound molecule possesses several features that make it a promising candidate for corrosion inhibition. The sulfur atom in the thiophene ring, with its lone pair of electrons, can coordinate with the vacant d-orbitals of the metal. Additionally, the π-electrons of the aromatic ring and the oxygen atoms of the acetyl and carboxylic acid groups can also participate in the adsorption process. This multi-point attachment leads to the formation of a stable and compact protective film on the metal surface. Studies on similar thiophene derivatives have shown that they can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. tsijournals.com The effectiveness of these inhibitors generally increases with concentration. researchgate.net

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Features Utilized |

| Complex Organic Architectures | Building block for synthesis | Dual reactivity of carboxylic acid and acetyl groups |

| Heterocyclic Compound Synthesis | Precursor for quinolines, arylthiophenes | Cyclization reactions of the acetyl group |

| Polymer Chemistry | Monomer for functional polymers | Thiophene core, modifiable functional groups |

| Functional Materials | Organic semiconductors | Electron-rich thiophene ring |

| Materials with tailored properties | Versatility for polymerization and crosslinking | |

| Fluorescent materials and dyes | Extended π-conjugated system | |

| Corrosion Inhibition | Corrosion inhibitor for metals | Adsorption via sulfur, π-electrons, and oxygen atoms |

Role in Environmental Remediation Studies

Thiophene-based compounds, including this compound, have been a subject of interest in the field of environmental chemistry for their potential application in remediation efforts. smolecule.com Research in this area explores their utility in addressing environmental pollutants. smolecule.com Specifically, catalysts derived from this compound are being investigated for their ability to accelerate the degradation of organic contaminants. smolecule.com These catalytic systems have demonstrated potential in improving the efficiency of processes designed to break down pollutants. smolecule.com The core structure of the compound is leveraged to create catalysts that can facilitate the decomposition of harmful organic substances found in the environment. smolecule.com

Investigation of Biological Target Modulation (e.g., Channel Inhibitors, but excluding specific disease/drug focus)

The thiophene-carboxylic acid scaffold is a key structural motif explored in the modulation of biological targets, particularly ion channels. While research may not always focus on this compound itself, closely related derivatives have been central to identifying novel modulators of channel activity.

One significant area of investigation has been the targeting of the Anoctamin 1 (ANO1) calcium-activated chloride channel (CaCC), which is involved in processes such as nerve depolarization. nih.gov Through virtual screening and subsequent chemical synthesis, researchers have identified analogues of 4-arylthiophene-3-carboxylic acid as novel inhibitors of the ANO1 channel. nih.gov

Detailed structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of this class of compounds. For instance, modifications to the aryl group and other substituents on the thiophene ring have led to the development of potent and selective inhibitors. nih.govnih.gov One such optimization effort led to the identification of a 4-arylthiophene-3-carboxylic acid derivative, compound 42 , with a high inhibitory potency against the ANO1 channel. nih.gov This compound was found to be selective for ANO1 over the related ANO2 channel. nih.gov Further optimization of this series yielded another derivative, DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid), with an even more potent inhibitory concentration. nih.gov

These studies provide valuable insights into how the thiophene-carboxylic acid framework can be used to design selective modulators of specific ion channels, providing chemical tools for further biological research. nih.govnih.gov

Inhibitory Activity of a Thiophene-Carboxylic Acid Derivative on the ANO1 Channel

| Compound | Description | Inhibitory Concentration (IC50) | Reference |

| Compound 42 | A 4-arylthiophene-3-carboxylic acid analogue. | 0.79 µmol/L | nih.gov |

| DFBTA | An optimized 4-arylthiophene-3-carboxylic acid derivative. | 24 nM | nih.gov |

Q & A

Basic: What are the recommended methods for synthesizing 4-Acetylthiophene-2-carboxylic acid and ensuring reproducibility?

Answer:

A robust synthesis protocol involves functionalizing thiophene-2-carboxylic acid derivatives through acetylation. Key steps include:

Substrate Preparation : Start with thiophene-2-carboxylic acid (CAS 527-72-0) as the core structure .

Acetylation : Use acetyl chloride or acetic anhydride under controlled acidic conditions to introduce the acetyl group at the 4-position.

Purification : Employ column chromatography or recrystallization to isolate the product.

For reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry).

- Validate yields and purity via techniques like HPLC or TLC.

- Cross-reference spectral data (NMR, IR) with literature to confirm structural fidelity .

Basic: How should researchers characterize newly synthesized derivatives of this compound?

Answer:

Comprehensive characterization requires multi-modal analysis:

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm substitution patterns and purity | Chemical shifts (δ ppm), integration ratios |

| IR | Identify functional groups (e.g., C=O, S-O) | Absorption bands (e.g., ~1700 cm⁻¹ for carboxylic acid) |

| Mass Spectrometry | Determine molecular weight | m/z peaks corresponding to [M+H]⁺ or [M–H]⁻ |